molecular formula C13H9Cl2NO2 B1583218 3',4'-Dichlorosalicylanilide CAS No. 24448-73-5

3',4'-Dichlorosalicylanilide

Cat. No. B1583218
CAS RN: 24448-73-5
M. Wt: 282.12 g/mol
InChI Key: XWZCOIHEGFREJR-UHFFFAOYSA-N
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Description

3’,4’-Dichlorosalicylanilide, also known as 3’,4’-Dichloro-2-hydroxybenzanilide, is an organic compound with the molecular formula C13H9Cl2NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 3’,4’-Dichlorosalicylanilide is 282.12 g/mol . The InChI string representation of its structure is InChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) .


Physical And Chemical Properties Analysis

3’,4’-Dichlorosalicylanilide is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal .

Scientific Research Applications

Photochemical Studies

  • Photochemistry and Photobiological Effects : Davies et al. (1975) explored the photochemistry of 3,5,3',4'-tetrachlorosalicylanilide, revealing its ability to liberate chlorine atoms under irradiation, potentially explaining its long-term photobiological effects on the skin, such as persistent light reactors (Davies, Hilal, McKellar, & Phillips, 1975).

  • Photoreactions with Proteins : Epling et al. (1988) examined the photochemical transformations of 3,3',4',5'-tetrachlorosalicylanilide, showing that it undergoes photochemical dechlorination and forms photoadducts with proteins, which might be related to photoallergic reactions (Epling, Wells, & Yoon, 1988).

  • Environmental Degradation Studies : The degradation of antimicrobials like triclosan, which are structurally related to 3',4'-dichlorosalicylanilide, has been studied. Sirés et al. (2007) analyzed the electro-Fenton degradation of triclosan, an investigation that could have parallels in studying the environmental fate of similar compounds (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

Environmental Toxicology and Bioremediation

  • Biodegradation by Microorganisms : Wang, Poon, and Cai (2012) investigated the degradation and removal of 3,4-dichloroaniline, a compound related to 3',4'-dichlorosalicylanilide, by the green alga Chlorella pyrenoidosa. This study suggests the potential for microorganisms to biodegrade related chlorinated compounds in aquatic environments (Wang, Poon, & Cai, 2012).

  • Environmental Impact Studies : The effects of similar compounds on aquatic life have been studied. Li et al. (2003) demonstrated that 3,4-dichloroaniline, a structurally related compound, causes oxidative stress in the liver of the crucian carp, suggesting similar potential environmental impacts for 3',4'-dichlorosalicylanilide (Li, Yin, Zhou, Hu, & Wang, 2003).

  • Sludge Reduction in Wastewater Treatment : Chen, Mo, and Liu (2002) explored the use of 3,3',4',5'-tetrachlorosalicylanilide as a metabolic uncoupler to reduce sludge growth in activated sludge cultures, indicating its potential application in wastewater treatment processes (Chen, Mo, & Liu, 2002).

Safety And Hazards

3’,4’-Dichlorosalicylanilide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZCOIHEGFREJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326278
Record name 3',4'-Dichlorosalicylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichlorosalicylanilide

CAS RN

24448-73-5
Record name 24448-73-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526290
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',4'-Dichlorosalicylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLORO-2-HYDROXYBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AC Sindt, MF Mackay - Journal of Crystal and Molecular Structure, 1978 - Springer
Monoclinic crystals of the salicylanilide, C 13 H 7 Cl 2 I 2 NO 2 , a potent flukicide, belong to the space groupC 2 witha=42.649(25),b=4.695(2),c=7.697(2) Å, β=95.14(2) , andZ=4. The …
Number of citations: 5 link.springer.com
AC Sindt, MF Mackay - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
The structures of two polymorphs of C13H6C15NO3 have been determined. Crystals of the a polymorph are triclinic, space group PI, with a= 8.382 (4), b=* Part I: Sindt & Mackay (1978). …
Number of citations: 8 scripts.iucr.org
CF Chignell, RH Sik - Photochemistry and photobiology, 1989 - Wiley Online Library
Several antibacterial halogenated salicylanilides, including 3,3′,4′,5‐tetrachlorosalicylanilide (TCSA) and 3,4′,5‐tribromosalicylanilide (TBSA) are known to cause photoallergy. We …
Number of citations: 13 onlinelibrary.wiley.com
AC Sindt, MF Mackay - Journal of Crystal and Molecular Structure, 1979 - Springer
Triclinic crystals of C 13 H 7 Cl 2 I 2 NO 2 belong to the space groupP1 witha = 7.413(4),b = 8.742(8),c = 13.622(7) Å, α = 109.44(5), β = 106.32(5), γ = 66.95(4) , andZ = 2. The structure …
Number of citations: 4 link.springer.com
M Takigawa, Y Miyachi - Journal of Investigative Dermatology, 1982 - Elsevier
Induction, transfer and specificity of contact photosensitivity to 3, 3′, 4′, 5-tetrachlorosalicylanilide (TCSA) were studied in mice. Mice were sensitized by 2 daily abdominal paintings …
Number of citations: 70 www.sciencedirect.com
M Takigawa, Y Miyachi, K Toda… - Journal of immunology …, 1984 - journals.aai.org
Mice were successfully contact photosensitized with 3,3',4',5-tetrachlorosalicylanilide (TCSA) plus black light irradiation. Pre-exposure of the photosensitizing site (ca 5 cm2) to UVB (…
Number of citations: 41 journals.aai.org
WM SAMS JR - International Journal of Dermatology, 1975 - Wiley Online Library
Photocontact dermatitis is the term applied to an eruption caused by a chem-'cal in contact with the skin and electro-•^ agnetic energy, generally in the ultraviolet range. The eruption will …
Number of citations: 2 onlinelibrary.wiley.com
K Waisser, M Macháček, H Dostál… - Collection of …, 1999 - cccc.uochb.cas.cz
A series of 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones 2 and 3-phenylquinazoline-2,4(1H,3H)-diones 5 substituted on the phenyl rings were synthesized. The target compounds as …
Number of citations: 30 cccc.uochb.cas.cz
RD Kimbrough, MM Barnes, JB Greig - CRC Critical Reviews in …, 1973 - Taylor & Francis
Only the small group of the polychlorinated polycyclic compounds given in Figures 1 and 2 will be reviewed in this article. Several years ago when this laboratory was the Atlanta …
Number of citations: 431 www.tandfonline.com
S Kato, T Seki, Y Katsumura, T Kobayashi… - Toxicology and applied …, 1985 - Elsevier
… Likewise, the subjects sensitized to 3,3’,4’,5-tetrachlorosalicylanilide (TCSA) reacted to photodecomposed products 3’,4’,5-trichlorosalicylanilide (TCS) and 3’4’dichlorosalicylanilide (…
Number of citations: 12 www.sciencedirect.com

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